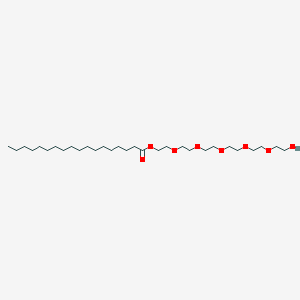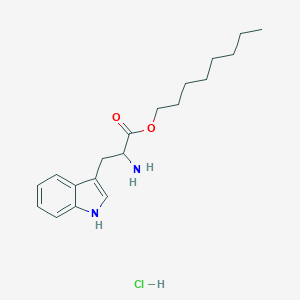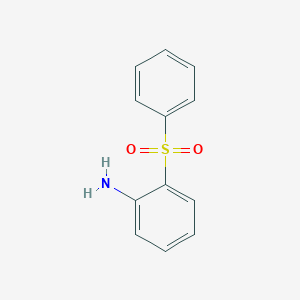![molecular formula C9H6O2 B160928 Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid CAS No. 131384-94-6](/img/structure/B160928.png)
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is also known as norbornadiene dicarboxylic acid or NBDA. This compound has a unique structure that makes it an attractive candidate for various research applications.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid has shown potential applications in various scientific research fields. It has been used in the development of new materials, such as polymers and composites. Its unique structure allows it to be incorporated into these materials, which can enhance their properties. Additionally, NBDA has been used in the development of new catalysts for chemical reactions. It has also been studied for its potential use in the field of molecular electronics.
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is not fully understood. However, it is believed that its unique structure allows it to interact with other molecules in a specific way. This interaction can lead to changes in the properties of the molecules, such as their reactivity or stability.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid. However, it has been shown to have low toxicity levels, which makes it a safe candidate for scientific research. It has also been studied for its potential use as a drug delivery system due to its ability to interact with other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid in lab experiments is its unique structure. This allows it to be incorporated into various materials and used in the development of new catalysts. Additionally, its low toxicity levels make it a safe candidate for scientific research. However, one limitation of using NBDA is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid. One potential area of research is the development of new materials using NBDA. Its unique structure allows it to enhance the properties of materials, which can lead to the development of new and improved products. Additionally, further research can be done on the potential use of NBDA in the field of molecular electronics. Its ability to interact with other molecules in a specific way makes it an attractive candidate for this field of research. Finally, more research can be done on the mechanism of action of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid to better understand its interactions with other molecules and how it can be used in various scientific research applications.
Conclusion:
In conclusion, Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has low toxicity levels, making it a safe candidate for scientific research. Further research on this compound can lead to the development of new materials, catalysts, and drug delivery systems. Overall, NBDA has the potential to make significant contributions to the field of scientific research.
Méthodes De Synthèse
The synthesis method of Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid involves the reaction of norbornadiene with maleic anhydride. The reaction results in the formation of NBDA as a white solid. The synthesis process is relatively simple and can be performed in a laboratory setting.
Propriétés
Numéro CAS |
131384-94-6 |
|---|---|
Nom du produit |
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid |
Formule moléculaire |
C9H6O2 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid |
InChI |
InChI=1S/C9H6O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-5H,(H,10,11) |
Clé InChI |
AASGLWBTIQEPOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C2C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C2C(=O)O |
Synonymes |
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



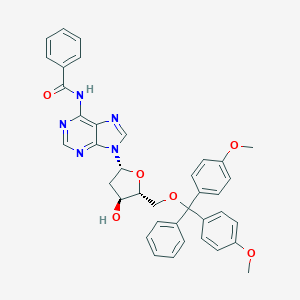
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
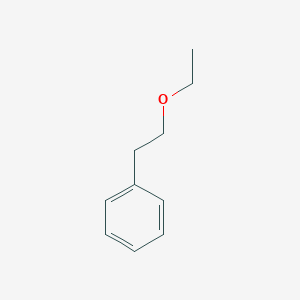
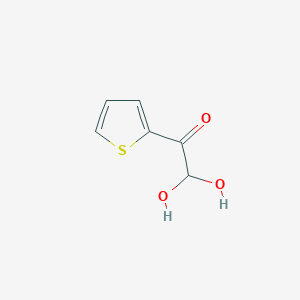
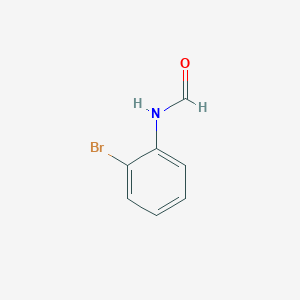
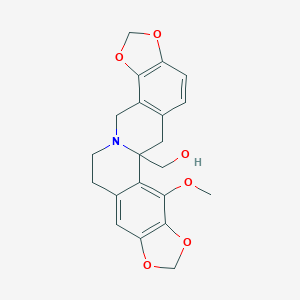
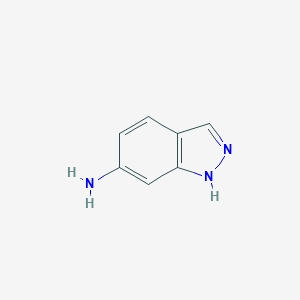
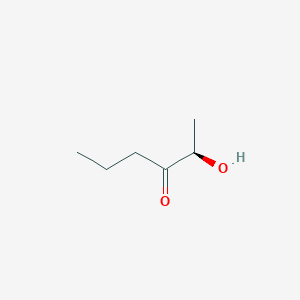
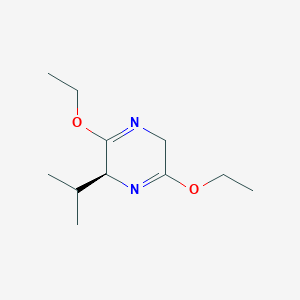
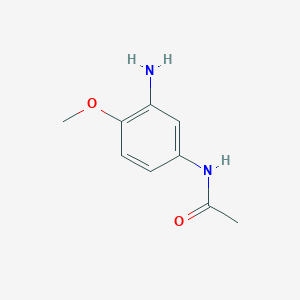
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)
